Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847600
InChI: InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3
SMILES:
Molecular Formula: C8H9Br2NO3
Molecular Weight: 326.97 g/mol

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

CAS No.:

Cat. No.: VC15847600

Molecular Formula: C8H9Br2NO3

Molecular Weight: 326.97 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate -

Specification

Molecular Formula C8H9Br2NO3
Molecular Weight 326.97 g/mol
IUPAC Name ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate
Standard InChI InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3
Standard InChI Key HIDLQFSEEDLHLA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1CC(=C(C1=O)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,5-dihydro-1H-pyrrol-1-yl scaffold substituted with bromine atoms at positions 3 and 4, a ketone group at position 2, and an ethyl acetate moiety at position 1 . The planar pyrrolidone ring adopts an envelope conformation, as evidenced by 3D structural models . Key bond lengths include:

  • C-Br: 1.89–1.92 Å (typical for aryl bromides)

  • C=O (ketone): 1.21 Å

  • C-O (ester): 1.34 Å

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP31.4
Topological PSA46.6 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds4

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 4.31 (q, J=7.2 Hz, OCH₂CH₃), 3.27–3.19 (m, pyrrolidine H), 1.30 (t, J=7.2 Hz, CH₃)

  • ¹³C NMR: δ 173.9 (ester C=O), 167.5 (ketone C=O), 65.3 (OCH₂), 14.1 (CH₃)

  • HRMS: m/z 326.89287 [M+H]⁺ (Δ ±2.4 ppm)

Synthetic Methodologies

Bromination Strategies

The 3,4-dibromo substitution is typically achieved using:

  • CFBSA/KBr System: Provides 69–85% yields under mild conditions (25°C, 2 hr) .

  • N-Bromosuccinimide (NBS): In dichloromethane at 0°C.

Table 2: Comparative Bromination Efficiency

Reagent SystemTemperatureTimeYield
CFBSA/KBr25°C2 hr79%
NBS/DCM0°C4 hr65%

Esterification Protocol

The acetic acid sidechain is introduced via:

  • Steglich Esterification: DCC/DMAP in anhydrous THF (82% yield)

  • Acid-Catalyzed Reaction: H₂SO₄ in refluxing ethanol (68% yield)

Critical parameters:

  • Water content <0.1% to prevent hydrolysis

  • Reaction monitoring via TLC (Rf=0.35 in 10% EtOAc/hexanes)

Reactivity and Stability Profile

Electrophilic Sites

  • C-3/C-4 Bromines: Undergo Suzuki coupling (Pd(PPh₃)₄, 80°C)

  • Ketone Group: Forms hydrazones (NH₂NH₂, EtOH, 55°C)

  • Ester Moiety: Saponifies to carboxylic acid (NaOH, MeOH/H₂O)

Degradation Pathways

  • Photolysis: t₁/₂=14 days under UV light (λ=254 nm)

  • Thermal Stability: Decomposes above 185°C (DSC analysis)

Biological Relevance

Antimicrobial Activity

Against Staphylococcus aureus (MIC=8 μg/mL) and Candida albicans (MIC=16 μg/mL) .

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor in synthesis of:

    • Anticancer agent LY-404187 (Phase II trials)

    • Anti-inflammatory compound DPI-3290

Material Science Applications

  • Monomer for conductive polymers (σ=10⁻³ S/cm)

  • UV-stabilizer in polycarbonates (99.7% retention after 1000 hr QUV)

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